Home > Products > Screening Compounds P146158 > Quinoline-3-carboximidamide
Quinoline-3-carboximidamide - 299423-78-2

Quinoline-3-carboximidamide

Catalog Number: EVT-512574
CAS Number: 299423-78-2
Molecular Formula: C10H9N3
Molecular Weight: 171.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinoline-3-carboximidamide is derived from quinoline, a bicyclic aromatic compound. Quinolines are recognized for their role in pharmacology, particularly in the development of antimalarial and antibacterial agents. The classification of quinoline-3-carboximidamide falls under heterocyclic compounds due to the presence of nitrogen atoms in the ring structure. This compound has been explored for its potential as an inhibitor of various biological pathways, particularly those involved in cancer and inflammation.

Synthesis Analysis

The synthesis of quinoline-3-carboximidamide can be achieved through several methods, often involving the modification of existing quinoline derivatives. Key synthesis techniques include:

  1. One-Pot Reactions: A common approach involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions to form the quinoline framework, followed by the introduction of the carboximidamide group through amidation reactions.
  2. Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency and reduced reaction times. For instance, microwave irradiation can facilitate the formation of quinoline derivatives from simpler precursors with high yields and minimal by-products .
  3. Catalytic Methods: Utilizing catalysts such as montmorillonite K-10 or other solid acids can enhance reaction rates and improve yields while maintaining eco-friendliness .
  4. Reagents and Conditions: Typical reagents include aldehydes, amines, and coupling agents under controlled temperatures and solvent conditions to optimize product formation.
Molecular Structure Analysis

The molecular structure of quinoline-3-carboximidamide can be described as follows:

  • Core Structure: The compound features a quinoline ring, which consists of a fused benzene and pyridine ring.
  • Functional Groups: The presence of a carboximidamide group (-C(=NH)NH2) at the 3-position significantly influences its chemical reactivity and biological activity.

Structural Data

  • Molecular Formula: C10H10N4O
  • Molecular Weight: Approximately 202.22 g/mol
  • Key Bond Angles and Distances: The bond angles around the nitrogen atoms in the carboximidamide group are crucial for its interaction with biological targets.
Chemical Reactions Analysis

Quinoline-3-carboximidamide participates in various chemical reactions:

  1. Amidation Reactions: The carboximidamide group can engage in further reactions to form amides or other nitrogen-containing compounds.
  2. Cyclization Reactions: Quinoline derivatives often undergo cyclization under specific conditions to yield more complex structures.
  3. Electrophilic Substitution: The electron-rich nature of the quinoline ring allows for electrophilic substitution reactions, making it a versatile building block in organic synthesis.
Mechanism of Action

The mechanism of action of quinoline-3-carboximidamide primarily revolves around its interaction with biological targets:

  1. Inhibition of Kinases: Research indicates that this compound may inhibit key kinases involved in DNA damage response pathways, such as ATM kinase, which is crucial for cancer cell survival .
  2. Cytotoxic Effects: Studies have shown that quinoline-3-carboximidamide exhibits cytotoxicity against various cancer cell lines by promoting apoptosis or inhibiting cell proliferation .
  3. Molecular Docking Studies: Computational analyses suggest favorable binding interactions with target proteins, supporting its potential therapeutic applications .
Physical and Chemical Properties Analysis

Quinoline-3-carboximidamide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and methanol, which is advantageous for biological assays.
  • Stability: The stability of this compound under physiological conditions is critical for its effectiveness as a therapeutic agent.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a range indicative of stable organic compounds.
Applications

Quinoline-3-carboximidamide has significant scientific applications:

  1. Pharmaceutical Development: Its potential as an inhibitor of cancer-related pathways positions it as a candidate for drug development targeting various malignancies.
  2. Antimicrobial Activity: Some derivatives have shown promising antibacterial properties, suggesting applications in treating infections .
  3. Biological Research: Its role in studying cellular mechanisms related to DNA repair and cancer progression makes it valuable in pharmacological research .
Introduction to Quinoline-3-carboximidamide in Medicinal Chemistry

Quinoline-3-carboximidamide represents a structurally optimized derivative within the broader quinoline pharmacophore family, characterized by the presence of a carboximidamide (-C(=NH)NH₂) group at the C-3 position of the bicyclic quinoline scaffold. This specific functionalization transforms the quinoline core into a potent pharmacophore with enhanced hydrogen-bonding capacity, improved target engagement, and tunable electronic properties. The quinoline nucleus itself is a privileged structure in drug discovery, serving as the foundational core for numerous clinically approved therapeutics spanning antimalarials (chloroquine), antibiotics (fluoroquinolones), and anticancer agents (topotecan) [8] [9]. Integration of the carboximidamide moiety strategically exploits the inherent drug-like properties of the quinoline system—such as its moderate lipophilicity, aromatic π-system for stacking interactions, and nitrogen atom for coordination—while introducing a highly polar functional group capable of critical hydrogen bonding and ionic interactions with biological targets. This molecular hybridization creates a versatile template for rational drug design against diverse therapeutic areas, including oncology, immunology, and infectious diseases [1] [7].

Structural Significance of the Quinoline Core in Bioactive Compounds

The quinoline core (benzo[b]pyridine) is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. This unique architecture endows quinoline-based compounds with several biophysicochemical and pharmacophoric advantages critical for bioactivity:

  • Planar Aromatic Surface: The fused ring system provides an extended planar surface facilitating crucial π-π stacking interactions with aromatic residues in enzyme active sites or receptor pockets. For example, in hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, the quinoline ring forms a face-to-face π-stacking interaction (distance ≈ 3.6 Å) with the indole side chain of Trp104, a key binding interaction contributing significantly to inhibitor potency [3].
  • Metal Coordination Capability: The basic pyridinic nitrogen (pKa ~4.9) can participate in coordination bonds with essential biometals (e.g., Fe²⁺, Mg²⁺, Zn²⁺). This property is exploited in metalloenzyme inhibition and in compounds designed to disrupt metal-dependent processes in pathogens or cancer cells. The nitrogen's basicity can be modulated by substituents; electron-donating groups (e.g., 7- or 8-methoxy) increase its basicity, enhancing hydrogen bonding potential with structural water molecules or protein residues, as observed in H-PGDS fragment binders [1] [3].
  • Synthetic Versatility for SAR Exploration: The quinoline ring possesses multiple modifiable positions (C-2, C-3, C-4, C-6, C-7, N-1) allowing systematic structure-activity relationship (SAR) studies. Electrophilic substitution and metal-catalyzed cross-coupling reactions enable diverse derivatization. Position C-3 is particularly amenable to functionalization with groups like carboxamides, carboximidamides, nitriles, and heterocycles, profoundly influencing target affinity, selectivity, and physicochemical properties [1] [8] [9]. Position C-4 often interacts directly with catalytic sites, while substituents at C-6/C-7 frequently modulate solubility, pharmacokinetics, and off-target effects.

Table 1: Impact of Quinoline Core Substituents on Biological Activity

PositionCommon SubstituentsBiological ImpactExample Compound/Activity
C-2H, Methyl, Vinyl, ArylInfluences planarity, steric hindrance; vinyl/aryl can enable additional interactions2-Vinyl quinolines as kinase inhibitors
C-3COOH, CONR₂, CN, C(=NH)NH₂Critical for H-bonding, polarity, target engagement; defines key pharmacophoreQuinoline-3-carboximidamides as immunomodulators [7]
C-4O, S, NH, CH₂ (quinolone/aza)Direct interaction with catalytic sites; defines core activity class (e.g., quinolone)4-Quinolones as antibacterial agents [1]
C-5-C-8H, F, Cl, OCH₃, CF₃, NH₂Modulates electronic properties, lipophilicity, solubility, metabolic stability6-Fluoro in fluoroquinolones enhances antibacterial activity
N-1H, Alkyl, Cycloalkyl, ArylMajor impact on PK/PD, solubility, tissue distribution, toxicity profileCyclopropyl at N-1 in ciprofloxacin improves spectrum

Role of Carboximidamide Functionalization in Enhancing Pharmacological Activity

The introduction of the carboximidamide group (-C(=NH)NH₂) at the C-3 position of the quinoline ring represents a strategic bioisosteric optimization that significantly enhances the pharmacodynamic and pharmacokinetic profile compared to other common C-3 functionalities like carboxylic acids (-COOH), carboxamides (-CONH₂/-CONHR), or nitriles (-CN). Its significance lies in several key attributes:

  • Enhanced Hydrogen Bonding Capacity: The carboximidamide group features three hydrogen bond donors/acceptors (two NH groups and the imine nitrogen). This allows for the formation of an extensive network of hydrogen bonds with target proteins, often leading to higher binding affinity and improved selectivity. For instance, while nitrile-containing H-PGDS fragments (e.g., 7-methoxyquinoline-3-carbonitrile, FP IC₅₀ = 13,000 nM) bind primarily via π-stacking and a single H-bond via a structural water molecule, conversion to carboxamides or carboximidamides introduces direct H-bonding capability. Co-crystal structures of carboxamide inhibitors reveal a direct hydrogen bond between the carboxamide NH and the cysteine sulfur of the essential glutathione cofactor within the H-PGDS active site, a critical interaction not accessible to the nitrile [3]. The carboximidamide, with its additional NH group, offers even greater potential for such interactions.
  • Improved pKa Profile and Charge Distribution: The carboximidamide group typically exhibits a higher pKa (protonated form) compared to carboxylic acids and often carboxamides. This allows the molecule to exist in a charged state (amidinium ion) under physiological pH conditions, facilitating stronger ionic interactions with negatively charged residues (Asp, Glu) in target proteins or nucleic acids. This cationic character can also improve solubility relative to neutral analogs like nitriles or simple carboxamides. The electronic effect of the carboximidamide (-I, +M) also influences the electron density of the quinoline ring, potentially modulating π-stacking interactions and the basicity of the quinoline nitrogen [7] [8].
  • Metabolic Stability Considerations: Compared to ester or carboxylic acid functionalities, the carboximidamide group often exhibits superior metabolic stability, resisting common hydrolytic pathways catalyzed by esterases or amidases. While susceptible to specific amidinases, this functional group generally offers a more stable linker for in vivo activity compared to esters or simple amides, contributing to a longer half-life. This stability profile is crucial for sustained pharmacological effect [7].
  • Bioisosteric Versatility: The carboximidamide group acts as a versatile bioisostere for other polar C-3 substituents. It can mimic carboxylate groups in ionic interactions but without the full negative charge, potentially reducing non-specific binding. It can also serve as a more polar and H-bonding-rich replacement for nitriles, significantly boosting target affinity. This bioisosteric relationship is exploited in optimizing potency and ADME properties [1] [7].

Table 2: Comparative Properties of Common C-3 Quinoline Substituents

C-3 GroupKey InteractionspKa Range (Conjugate Acid)H-bonding Capacity (Donor/Acceptor)Metabolic StabilityExample Potency (Representative)
Carboxylic Acid (-COOH)Ionic, H-bond Acceptor/Donor~4-5 (COOH)2 Donors, 2 Acceptors (COOH)Low (Conjugation)Variable
Carboxamide (-CONH₂)H-bond Donor/Acceptor~0-1 (CONH₂), ~17-18 (NH)2 Donors, 2 Acceptors (CONH₂)Moderate (Amidase risk)H-PGDS IC₅₀: ~3.1 μM [3]
Nitrile (-CN)Dipole, Weak H-bond Acceptor<0 (CN)Weak AcceptorHighH-PGDS FP IC₅₀: ~13 μM [3]
Carboximidamide (-C(=NH)NH₂)Strong H-bond Donor/Acceptor, Ionic (protonated)~11-12 (Amidinium)3 Donors, 2 AcceptorsGood to HighImmunomodulators (nanomolar) [7]

Historical Context and Evolution of Quinoline-3-carboximidamide Derivatives in Drug Discovery

The exploration of quinoline-3-carboxamides and carboximidamides has evolved significantly over several decades, transitioning from serendipitous discoveries to targeted rational design:

  • Early Pioneers (1990s): Linomide and the Discovery of Anti-Angiogenic Activity: One of the earliest and most studied quinoline-3-carboxamides is Linomide (Roquinimex, 3-carboxamidoquinoline derivative). Although not strictly a carboximidamide, Linomide paved the way for understanding the pharmacological potential of this chemotype. Originally investigated for its immunomodulatory effects, seminal research in the early 1990s revealed its potent anti-angiogenic properties. Using intravital microscopy in hamster models, researchers demonstrated that Linomide significantly suppressed the neovascularization of transplanted pancreatic islets. Treated animals showed delayed onset of angiogenesis (48% vs 91% controls at day 6), reduced percentage of islets displaying angiogenesis (72% vs 94% at day 14), and drastically decreased functional capillary density (229 cm⁻¹ vs 495 cm⁻¹ at day 14) [6]. This work established the quinoline-3-carboxamide/-imidamide scaffold as a viable platform for targeting angiogenesis, relevant to cancer and inflammatory diseases.
  • Refinement and Target Identification (2000s-2010s): Tasquinimod and the S100A9 Connection: Building on the Linomide scaffold but aiming for improved specificity and reduced side effects, Tasquinimod emerged as a second-generation quinoline-3-carboxamide optimized for anticancer activity, particularly in prostate cancer. Tasquinimod and its analogs, including carboximidamide variants, were found to exert their effects through multiple pathways. A key breakthrough was the identification of S100A9 (Calgranulin B, myeloid-related protein MRP-14) as a primary target. S100A9 is a calcium-binding protein involved in inflammation, immune cell recruitment, and tumor-stromal interactions. Quinoline-3-carboxamides/-imidamides like Tasquinimod bind specifically to S100A9, modulating its interaction with receptors like RAGE and TLR4, thereby disrupting pro-tumorigenic inflammation, angiogenesis, and metastasis. This discovery provided a molecular rationale for the observed preclinical and clinical efficacy of this class [7]. Concurrently, compounds like Laquinimod (developed for multiple sclerosis) and Paquinimod (developed for systemic sclerosis and cancer) further exemplified the therapeutic breadth. While Laquinimod's mechanism involves immunomodulation via S100A9 and potentially CNS targets, Paquinimod shows potent anti-fibrotic and anti-tumor activity linked to S100A9 inhibition and modulation of myeloid-derived suppressor cells (MDSCs) [7].
  • Contemporary Focus (2020s): Expanding Therapeutic Indications and Mechanism Exploration: Current research focuses on broadening the application of quinoline-3-carboximidamides beyond oncology and neuroinflammation into areas like fibrotic diseases and autoimmune disorders. There is also intense effort directed towards elucidating deeper mechanistic insights and identifying additional molecular targets. For example, some derivatives show potent inhibition of kinases (e.g., Foretinib targets c-MET, VEGFR2) or interactions with the kynurenine pathway implicated in immune tolerance and neurodegeneration [1] [7] [9]. The structural knowledge gained from fragment-based drug discovery (FBDD), such as the work on H-PGDS inhibitors where quinoline-3-carbonitrile fragments were elaborated, informs the design of novel carboximidamide derivatives targeting specific enzymes [3]. Modern synthetic chemistry, including transition metal-catalyzed C-H activation and novel cyclization methods, enables the efficient generation of diverse quinoline-3-carboximidamide libraries for high-throughput screening and SAR refinement against new biological targets [8] [9].

Table 3: Evolution of Key Quinoline-3-Carboxamide/Carboximidamide Derivatives

Compound (Example)Approx. EraPrimary Therapeutic FocusKey Proposed Mechanism(s) of ActionDevelopment Status
Linomide (Roquinimex)Early 1990sImmunomodulation, CancerAnti-angiogenic; General immunomodulationWithdrawn (Safety issues)
Tasquinimod2000s-2010sProstate CancerBinds S100A9; Inhibits Angiogenesis, Modulates MDSCs/TAMsPhase III (Prostate Cancer)
Laquinimod2000s-2010sMultiple SclerosisBinds S100A9; Modulates CNS inflammation, Promotes BDNFPhase III (MS), Discontinued for some indications
Paquinimod (ABR-215757)2010s-PresentCancer, Fibrosis (e.g., SSc)Binds S100A9; Depletes MDSCs, Anti-fibroticPhase I/II (Systemic Sclerosis, Myelofibrosis, Cancer)
Novel Carboximidamide Derivatives2020s-PresentDiverse (Oncology, Immunology, Neurology)Kinase inhibition (e.g., c-MET, Axl), H-PGDS inhibition, Kynurenine pathway modulation, S100A9 inhibitionPreclinical to Early Clinical

The journey of quinoline-3-carboximidamide derivatives illustrates a trajectory from phenotypic screening towards target-driven drug design. The identification of S100A9 as a key target for several clinical-stage compounds provides a unifying mechanistic theme, although the exploration of additional targets like kinases and enzymes within the prostaglandin or kynurenine pathways highlights the inherent versatility and continued promise of this potent pharmacophore in addressing unmet medical needs. The strategic placement of the carboximidamide group at C-3 remains central to optimizing target engagement and drug properties within this chemotype [1] [3] [6].

Properties

CAS Number

299423-78-2

Product Name

Quinoline-3-carboximidamide

IUPAC Name

quinoline-3-carboximidamide

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-6H,(H3,11,12)

InChI Key

KPRVDOZCMGSORQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=N)N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.